N-Benzyl-N-ethylaniline
Overview
Description
N-Benzyl-N-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is an organic compound with the molecular formula C15H17N. It is a tertiary amine characterized by the presence of a benzyl group, an ethyl group, and an aniline moiety. This compound is typically a colorless to light yellow oily liquid and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
N-Benzyl-N-ethylaniline is a complex organic compound with a molecular formula of C15H17N
Mode of Action
It has been used in studies to investigate the electron transfer quenching dynamics of excited perylene and cyanoperylene in various donating solvents
Result of Action
Its role in electron transfer quenching dynamics suggests it may influence electron transfer processes at the molecular level
Action Environment
Its solubility properties suggest that the solvent environment may influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-ethylaniline can be synthesized through the reaction of N-ethylaniline with benzyl chloride in the presence of a phase transfer catalyst . The reaction typically proceeds under mild conditions, with the phase transfer catalyst facilitating the transfer of the reactants between different phases, thereby enhancing the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-ethylaniline and benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Industry: Utilized in the manufacture of dyes and as a reagent in organic synthesis.
Comparison with Similar Compounds
- N-Methyl-N-phenylbenzylamine
- N-Ethyl-N-methylbenzylamine
- N-Benzyl-N-methylaniline
Comparison: N-Benzyl-N-ethylaniline is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom. This structural configuration imparts distinct reactivity and physical properties compared to other similar compounds. For instance, N-Methyl-N-phenylbenzylamine lacks the ethyl group, which affects its steric and electronic properties, making this compound more suitable for specific synthetic applications.
Properties
IUPAC Name |
N-benzyl-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCJVZRHXPCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Record name | N-ETHYL-N-BENZYLANILINE | |
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Record name | N-ETHYL-N-BENZYLANILINE | |
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DSSTOX Substance ID |
DTXSID0025315 | |
Record name | N-Ethyl-N-phenyl benzylamine | |
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Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | N-ETHYL-N-BENZYLANILINE | |
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Record name | N-Ethyl-N-benzylaniline | |
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Boiling Point |
545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG | |
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Flash Point |
greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none | |
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Density |
1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03 | |
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Vapor Density |
7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |
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Vapor Pressure |
0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129 | |
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Color/Form |
LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS | |
CAS No. |
92-59-1 | |
Record name | N-ETHYL-N-BENZYLANILINE | |
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Melting Point |
93 to 97 °F (NTP, 1992), 34 °C, -30 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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